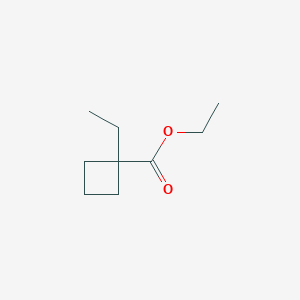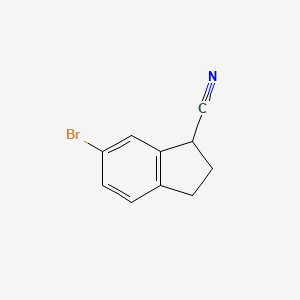
N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine
Overview
Description
N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine: is an organic compound with the molecular formula C38H32N2. It is a solid material that appears as a white to orange to green powder or crystal. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine, also known as N1,N4-Diphenyl-N1,N4-di-m-tolylbenzene-1,4-diamine, is primarily used in the field of organic light-emitting diodes (OLEDs) . Its primary target is the OLED device, where it plays a crucial role in the transport of holes .
Mode of Action
The compound interacts with its target (the OLED device) by facilitating the transport of holes . The efficiency of this hole transport is influenced by the thickness of the compound layer within the device .
Biochemical Pathways
The thickness of the compound layer within the device can affect the current density and efficiency of the device .
Result of Action
The action of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine results in improved electro-optical characteristics of OLEDs . Specifically, devices with a thinner layer of the compound (5 nm) showed more efficient hole transport, while devices with a thicker layer (50 nm) showed more efficient electron transport .
Action Environment
The action, efficacy, and stability of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine can be influenced by environmental factors such as temperature and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine typically involves the reaction of N,N’-diphenylbenzidine with m-toluidine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 150°C to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a hole transport material in organic electronics, particularly in OLEDs and organic photovoltaic cells.
Biology: The compound is studied for its potential use in biosensors and bioelectronics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in diagnostic applications.
Comparison with Similar Compounds
N,N’-Diphenylbenzidine: Similar in structure but lacks the m-tolyl groups, resulting in different electronic properties.
N,N’-Di(m-tolyl)benzidine: Contains m-tolyl groups but differs in the arrangement of phenyl groups.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another related compound with variations in the substitution pattern.
Uniqueness: N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine is unique due to its specific combination of phenyl and m-tolyl groups, which confer distinct electronic properties that are advantageous in optoelectronic applications. Its ability to efficiently transport holes makes it a valuable material in the development of high-performance electronic devices .
Properties
IUPAC Name |
1-N,4-N-bis(3-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-11-9-17-31(23-25)33(27-13-5-3-6-14-27)29-19-21-30(22-20-29)34(28-15-7-4-8-16-28)32-18-10-12-26(2)24-32/h3-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXDJMNYGRYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

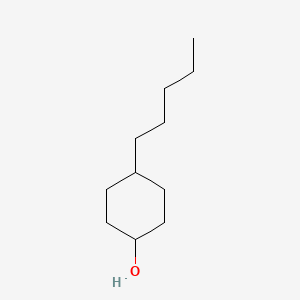


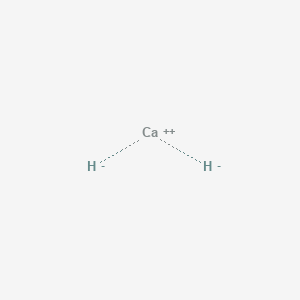
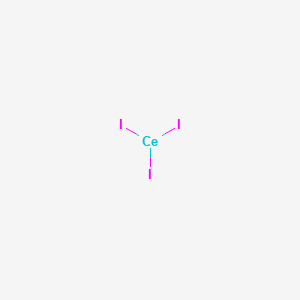
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)
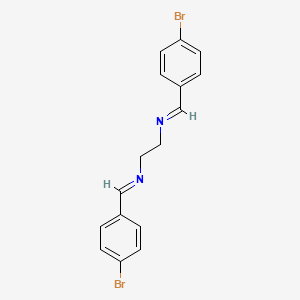
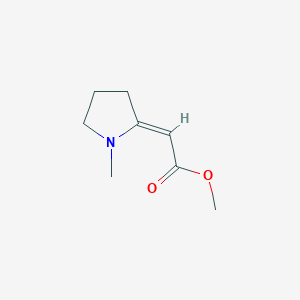
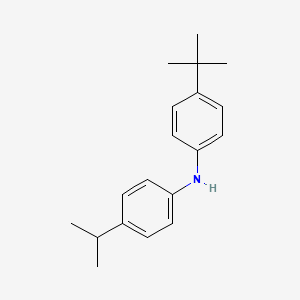
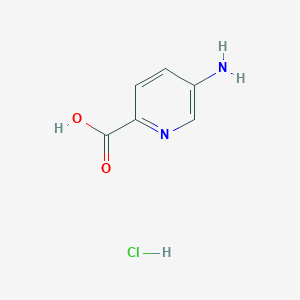
![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)
